3,4-dimethylphenyl 4-methylbenzoate
Description
3,4-Dimethylphenyl 4-methylbenzoate is an aryl benzoate ester characterized by a 4-methylbenzoate group esterified to a 3,4-dimethyl-substituted phenyl ring. This compound is part of a broader class of aryl benzoates studied for their structural diversity and physicochemical properties. Its synthesis typically involves the reaction of 4-methylbenzoyl chloride with 3,4-dimethylphenol under acidic or basic conditions, followed by purification via slow evaporation of ethanol solutions to yield single crystals suitable for X-ray diffraction studies .
Structurally, the molecule features two aromatic rings connected by an ester (–O–CO–) linker. The spatial arrangement of these rings is influenced by steric and electronic effects of the substituents.
In pharmacological contexts, derivatives containing 3,4-dimethylphenyl groups have demonstrated enhanced biological activity.
Properties
IUPAC Name |
(3,4-dimethylphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-7-14(8-5-11)16(17)18-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCUVGGUMCUOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Aryl 4-Methylbenzoates
*Estimated based on trends from structurally analogous compounds.
- Dihedral Angle Trends : The dihedral angle between the benzoyl and phenyl rings decreases with ortho/meta substituents (e.g., 2,4-dimethyl or 3,5-dichloro groups) compared to para-substituted or unsubstituted analogs. This is attributed to steric hindrance and electronic effects that force the rings out of coplanarity .
- Crystal Packing : Unlike esters with polar substituents (e.g., methoxy or nitro groups), methyl- and chloro-substituted benzoates like 2,4-dimethylphenyl 4-methylbenzoate lack classical hydrogen bonds, relying instead on van der Waals interactions and π-stacking for crystal stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
